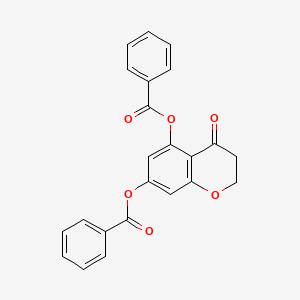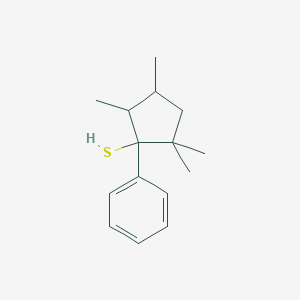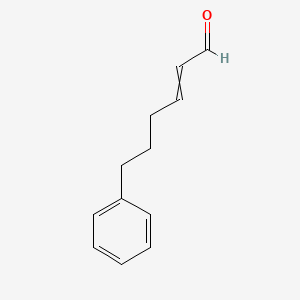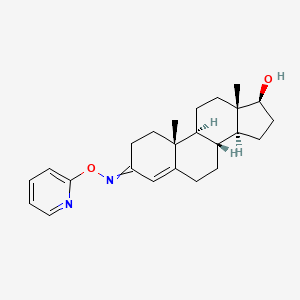![molecular formula C9H11N3O2 B14644494 [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea is an organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, and an amino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and urea. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea can be compared with other similar compounds, such as:
Coumarins: Known for their biological activities and used in medicinal chemistry.
Indole Derivatives: Possess diverse biological activities and are used in drug development.
Benzamides: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6-2-3-8(13)7(4-6)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+ |
InChI-Schlüssel |
ORVDRPUTSJESJA-VZUCSPMQSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



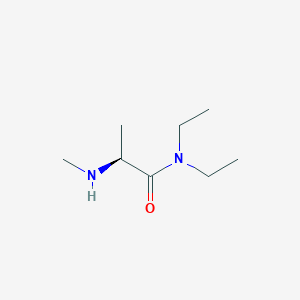
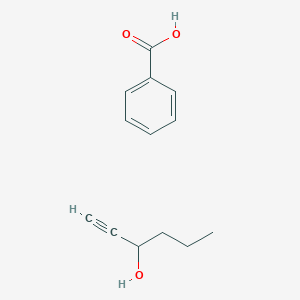
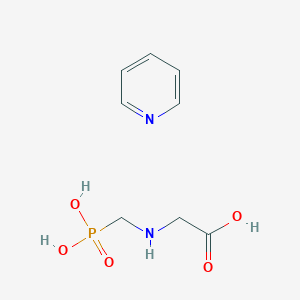
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)



